molecular formula C12H17NO4S B15233284 a-[(Boc-amino)methyl]-2-thiopheneacetic acid

a-[(Boc-amino)methyl]-2-thiopheneacetic acid

Cat. No.: B15233284
M. Wt: 271.33 g/mol
InChI Key: HSISICQDHYACHS-UHFFFAOYSA-N
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Description

α-[(Boc-amino)methyl]-2-thiopheneacetic acid is a specialized organic compound featuring a thiophene ring substituted with a methylene group carrying a tert-butoxycarbonyl (Boc)-protected amine and an acetic acid moiety. The Boc group serves as a protective agent for amines during synthetic processes, particularly in peptide synthesis and pharmaceutical intermediates . Its molecular formula is C₁₁H₁₅NO₄S (for the Boc-protated form), with a molecular weight of 257.31 g/mol .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-7-8(10(14)15)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

HSISICQDHYACHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CS1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-[(Boc-amino)methyl]-2-thiopheneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions . The thiophene ring can be introduced through various synthetic routes, including the use of thiophene derivatives and appropriate coupling reactions .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Mechanism of Action

The mechanism of action of a-[(Boc-amino)methyl]-2-thiopheneacetic acid involves the interaction of its functional groups with various molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in further reactions. The thiophene ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogues

2-Thiopheneacetic Acid (CAS 1918-77-0)
  • Structure: Lacks the Boc-amino group, consisting of a thiophene ring directly linked to an acetic acid moiety.
  • Properties : Molecular weight = 142.17 g/mol; higher solubility in polar solvents compared to Boc-protected derivatives due to the absence of the bulky Boc group .
  • Applications : Used in pharmaceuticals (e.g., β-lactam antibiotics), pesticides, and as a ligand in metal-organic frameworks .
3-Thiopheneacetic Acid
  • Structure : Structural isomer of 2-thiopheneacetic acid, with the acetic acid group at the 3-position of the thiophene ring.
  • Thermochemical Data : The methyl ester of 3-thiopheneacetic acid exhibits a slightly lower standard molar enthalpy of combustion (−4171.4 kJ·mol⁻¹) compared to the 2-isomer (−4169.4 kJ·mol⁻¹), indicating subtle stability differences due to positional isomerism .
α-Methyl-2-thiopheneacetic Acid (CAS 54955-39-4)
  • Structure : Features a methyl substituent on the α-carbon of the acetic acid chain.
  • Properties: Higher lipophilicity (XLogP3 = 1.6) compared to α-[(Boc-amino)methyl]-2-thiopheneacetic acid due to the methyl group .
  • Applications : Intermediate in agrochemical synthesis and materials science .
2-(Boc-amino)-2-(3-thiophenyl)acetic Acid (CAS 40512-57-0)
  • Structure: Boc-protected amino group attached to the α-carbon of a 3-thiopheneacetic acid.
  • Key Difference : The thiophene substitution position (3 vs. 2) alters electronic properties and steric interactions, impacting reactivity in coupling reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility LogP
α-[(Boc-amino)methyl]-2-thiopheneacetic acid 257.31 Not reported Soluble in DMSO, DMF ~1.5*
2-Thiopheneacetic acid 142.17 45–48 Water, ethanol 1.2
3-Thiopheneacetic acid 142.17 38–40 Similar to 2-isomer 1.1
α-Methyl-2-thiopheneacetic acid 156.20 Not reported Low water solubility 1.6

*Estimated based on structural analogs .

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